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Compound of Interest

Compound Name:
Clocapramine dihydrochloride

hydrate

Cat. No.: B15616752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 3-

chlorocarpipramine dihydrochloride hydrate, a compound of significant interest in

neuropharmacological research. This document collates available data on its physicochemical

characteristics, mechanism of action, and relevant experimental methodologies to support

ongoing and future investigations.

Physicochemical Properties
3-Chlorocarpipramine dihydrochloride hydrate is the hydrated dihydrochloride salt of

clocapramine, an atypical antipsychotic agent.[1] A summary of its key physicochemical

properties is presented below.
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Property Value Reference

IUPAC Name

1'-[3-(3-Chloro-10,11-dihydro-

5H-dibenz[b,f]azepin-5-

yl)propyl][1,4'-bipiperidine]-4'-

carboxamide dihydrochloride

hydrate

[2]

Synonyms
Clocapramine dihydrochloride

hydrate, Clofekton, Y-4153
[2]

Molecular Formula C₂₈H₄₁Cl₃N₄O₂ [1][2]

Molecular Weight 572.01 g/mol [1]

CAS Number 60789-62-0 [1][2]

Appearance Powder [1]

Storage Conditions

2 years at -20°C (Powder), 2

weeks at 4°C in DMSO, 6

months at -80°C in DMSO

[1]

Purity >98% or 98.9% [3][4]

Mechanism of Action
3-Chlorocarpipramine dihydrochloride hydrate is an antagonist at multiple neurotransmitter

receptors. Its primary mechanism of action is the blockade of dopamine D2 and serotonin 5-

HT2A receptors.[1][5] The affinity for the 5-HT2A receptor is reported to be greater than for the

D2 receptor, a characteristic of atypical antipsychotics which is believed to contribute to a lower

incidence of extrapyramidal side effects.[1] In addition to its primary targets, clocapramine also

exhibits antagonist activity at α1-adrenergic and α2-adrenergic receptors and has shown

affinity for the SIGMAR1 receptor.[1]

Signaling Pathways
The antagonism of D2 and 5-HT2A receptors by 3-chlorocarpipramine dihydrochloride hydrate

initiates distinct intracellular signaling cascades. The D2 receptor is a Gαi/o-coupled receptor,

and its blockade by clocapramine is expected to disinhibit adenylyl cyclase, leading to an

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/65016-29-7
https://pubchem.ncbi.nlm.nih.gov/compound/65016-29-7
https://dcchemicals.com/product_show-Clocapramine_hydrochloride_hydrate.html?datasheet=datasheet
https://pubchem.ncbi.nlm.nih.gov/compound/65016-29-7
https://dcchemicals.com/product_show-Clocapramine_hydrochloride_hydrate.html?datasheet=datasheet
https://dcchemicals.com/product_show-Clocapramine_hydrochloride_hydrate.html?datasheet=datasheet
https://pubchem.ncbi.nlm.nih.gov/compound/65016-29-7
https://dcchemicals.com/product_show-Clocapramine_hydrochloride_hydrate.html?datasheet=datasheet
https://dcchemicals.com/product_show-Clocapramine_hydrochloride_hydrate.html?datasheet=datasheet
https://pubmed.ncbi.nlm.nih.gov/20629393/
https://www.chemsrc.com/en/amp/product/5415155.html
https://dcchemicals.com/product_show-Clocapramine_hydrochloride_hydrate.html?datasheet=datasheet
https://www.medchemexpress.com/Clocapramine_hydrochloride_hydrate.html
https://dcchemicals.com/product_show-Clocapramine_hydrochloride_hydrate.html?datasheet=datasheet
https://dcchemicals.com/product_show-Clocapramine_hydrochloride_hydrate.html?datasheet=datasheet
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


increase in intracellular cyclic AMP (cAMP) levels. The 5-HT2A receptor is coupled to Gαq/11

proteins. Its antagonism by clocapramine would inhibit the phospholipase C (PLC) pathway,

thereby reducing the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and

subsequently modulating intracellular calcium levels and protein kinase C (PKC) activity.
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Figure 1: Antagonistic signaling pathways of 3-chlorocarpipramine dihydrochloride hydrate at
D2 and 5-HT2A receptors. (Within 100 characters)

Biological Activity
In vivo studies in rats have been conducted to determine the receptor occupancy of

clocapramine. These studies provide valuable information on the dose-dependent effects of the

compound in a biological system.

Parameter Value Species Reference

Dopamine D2

Receptor Occupancy

(ED₅₀)

14.5 mg/kg Rat [5]

Serotonin 5-HT2A

Receptor Occupancy

(ED₅₀)

4.9 mg/kg Rat [5]

Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the fundamental steps for a competitive radioligand binding assay to

determine the inhibition constant (Ki) of 3-chlorocarpipramine dihydrochloride hydrate for a

specific receptor.

Objective: To quantify the binding affinity (Ki) of the test compound for a target receptor.

Materials:

Receptor Source: Membranes from cells or tissues expressing the target receptor.

Radioligand: A high-affinity ligand for the target receptor labeled with a radioactive isotope

(e.g., ³H or ¹²⁵I).

Test Compound: 3-Chlorocarpipramine dihydrochloride hydrate.
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Non-specific Binding Control: A high concentration of an unlabeled ligand for the target

receptor.

Assay Buffer: A buffer solution that maintains a stable pH and ionic environment.

Filtration Apparatus: A cell harvester with glass fiber filters.

Scintillation Counter.

Procedure:

Membrane Preparation:

Homogenize tissues or cells expressing the target receptor in a cold lysis buffer.

Centrifuge the homogenate to pellet the cell membranes.

Wash and resuspend the membrane pellet in the assay buffer.

Determine the protein concentration of the membrane preparation.

Binding Assay:

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and

varying concentrations of 3-chlorocarpipramine dihydrochloride hydrate.

Add the prepared cell membrane suspension to each well.

Incubate the plate at a specific temperature for a defined period to allow the binding to

reach equilibrium.

Separation of Bound and Free Radioligand:

Terminate the incubation by rapid filtration through glass fiber filters.

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

Quantification:
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Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Calculate the specific binding of the radioligand by subtracting the non-specific binding

from the total binding.

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the

specific radioligand binding) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Figure 2: General workflow for a radioligand binding assay. (Within 100 characters)

Analytical Methods
While specific analytical methods for 3-chlorocarpipramine dihydrochloride hydrate in

pharmaceutical formulations are not readily available in the public domain, methods for related

tricyclic compounds, such as clomipramine, can be adapted. High-Performance Liquid

Chromatography (HPLC) is a common technique for the analysis of such compounds.
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A potential starting point for method development would be a reversed-phase HPLC method

with UV detection. The mobile phase could consist of a mixture of an aqueous buffer (e.g.,

phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), with the pH

adjusted to ensure the analyte is in a suitable ionic state for retention and separation.

General HPLC Parameters for a Related Compound (Clomipramine):

Column: C18

Mobile Phase: Acetonitrile and aqueous sodium perchlorate solution, pH 2.5

Detection: UV at 220 nm

Validation of the analytical method according to ICH guidelines would be necessary to ensure

its accuracy, precision, specificity, linearity, and robustness for the quantification of 3-

chlorocarpipramine dihydrochloride hydrate.

Conclusion
This technical guide provides a summary of the currently available information on 3-

chlorocarpipramine dihydrochloride hydrate. While its primary mechanism of action as a D2

and 5-HT2A receptor antagonist is established, further research is needed to fully characterize

its physicochemical properties, particularly its solubility and stability profiles, and to determine

its specific binding affinities (Ki values) at various receptors. The provided experimental

protocols offer a foundation for researchers to conduct these further investigations, which will

be crucial for advancing the understanding and potential therapeutic applications of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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